molecular formula C14H12N4O4 B11104427 2-(3-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-(3-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B11104427
M. Wt: 300.27 g/mol
InChI Key: ZCMVKTYNWGFKTA-CXUHLZMHSA-N
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Description

2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrophenoxy group, a pyridinyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenoxy)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Condensation: The reaction of the nitrophenoxy compound with an acetohydrazide derivative.

    Cyclization: Formation of the final product through cyclization reactions under specific conditions.

The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenoxy and pyridinyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the phenoxy or pyridinyl rings.

Scientific Research Applications

2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenoxy)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenoxy and pyridinyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

Compared to similar compounds, 2-(3-nitrophenoxy)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

2-(3-nitrophenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N4O4/c19-14(17-16-9-11-4-6-15-7-5-11)10-22-13-3-1-2-12(8-13)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+

InChI Key

ZCMVKTYNWGFKTA-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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